Technical Guide: Chemical Structure and Profiling of Olaparib Impurity 1
Technical Guide: Chemical Structure and Profiling of Olaparib Impurity 1
The following technical guide provides an in-depth analysis of Olaparib Impurity 1 , identified as the Des-fluoro analog of the active pharmaceutical ingredient.
Executive Summary
In the context of high-performance liquid chromatography (HPLC) profiling and impurity reference standards, Olaparib Impurity 1 most commonly refers to the Des-fluoro analog of Olaparib. This impurity arises primarily from the carryover of non-fluorinated starting materials during the synthesis of the phthalazinone core.
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Common Name: Olaparib Des-fluoro Impurity
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Chemical Name: 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}phenyl)methyl]phthalazin-1(2H)-one[5]
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Criticality: Process-related impurity (Class 2 solvent/reagent carryover analog); requires strict control due to structural similarity to the API, affecting separation and potential biological activity.
Note on Nomenclature: While "Impurity 1" is the standard designation in major catalogs (e.g., TLC, Veeprho, ChemScene), specific vendors like Simson Pharma may assign "Impurity 1" to the M12 Metabolite (hydroxybutanoyl derivative, CAS 2514757-44-7). This guide focuses on the Des-fluoro impurity (CAS 763113-06-0) as the primary industrial standard.
Chemical Identity & Structure
The structural distinction between Olaparib and Impurity 1 lies in the absence of a single fluorine atom on the central benzene ring. This subtle modification significantly alters the electronic properties of the molecule without drastically changing its steric footprint, making it a "critical pair" in chromatographic separations.
Physicochemical Properties Table[8]
| Property | Olaparib (API) | Olaparib Impurity 1 (Des-fluoro) |
| CAS Number | 763113-22-0 | 763113-06-0 |
| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₂₄N₄O₃ |
| Molecular Weight | 434.46 g/mol | 416.48 g/mol |
| Monoisotopic Mass | 434.1754 | 416.1848 |
| Appearance | White to pale yellow solid | White to off-white solid |
| Key Structural Difference | Contains Fluoro group at C-2 of the benzyl linker ring | Contains Hydrogen at C-2 of the benzyl linker ring |
Structural Representation (SMILES & InChI)
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Canonical SMILES: O=C(C1CC1)N2CCN(C(=O)C3=CC=CC(CC4=NNC(=O)C5=CC=CC=C54)=C3)CC2
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InChI Key: UMOUCKQSZGWWOH-UHFFFAOYSA-N[5][]
Synthesis & Formation Mechanism
Understanding the origin of Impurity 1 requires dissecting the convergent synthesis of Olaparib. The impurity is not a degradation product but a process-related impurity stemming from the starting material 2-fluoro-5-formylbenzonitrile .
Mechanism of Formation
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Source Contamination: The starting material, 2-fluoro-5-formylbenzonitrile , often contains trace amounts of 3-formylbenzonitrile (Des-fluoro precursor) due to incomplete fluorination or purification issues during its manufacture.
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Parallel Reaction: During the Horner-Wadsworth-Emmons (HWE) coupling step, the dimethyl phosphite intermediate reacts with both the fluorinated aldehyde (API path) and the non-fluorinated contaminant (Impurity path).
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Persistence: The Des-fluoro intermediate undergoes the same subsequent transformations (hydrazine cyclization, hydrolysis, and amide coupling) as the API, making it difficult to purge in downstream steps.
Pathway Visualization
The following diagram illustrates the parallel synthesis pathways.
Figure 1: Parallel synthesis pathway showing how the Des-fluoro impurity (Impurity 1) originates from the non-fluorinated starting material contaminant.
Analytical Characterization
Detecting and quantifying Impurity 1 requires high-resolution techniques due to its structural similarity to the parent drug.
Mass Spectrometry (LC-MS)
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Differentiation: The most reliable identification method is the mass shift.
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Olaparib [M+H]+: m/z 435.18
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Impurity 1 [M+H]+: m/z 417.19
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Delta: A mass difference of 18 Da (approx. 19 F vs 1 H) is diagnostic.
HPLC Profiling
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Retention Time (RT): Impurity 1 typically elutes very close to Olaparib.
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Mechanism: The Fluorine atom is electron-withdrawing and lipophilic. Removing it (Des-fluoro) slightly alters the polarity. Depending on the stationary phase (C18 vs. Phenyl-Hexyl), Impurity 1 may elute slightly later or earlier than the main peak.
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Resolution: Requires a gradient method with high theoretical plate count (e.g., < 2.0 µm particle size columns) to achieve baseline separation (Rs > 1.5).
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NMR Spectroscopy
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1H NMR: The aromatic region provides the definitive structural proof.
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Olaparib: Shows specific splitting patterns due to 19F-1H coupling (J-coupling) on the central ring.
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Impurity 1: Lacks these F-H couplings. The proton at the C-2 position (where F would be) appears as a singlet or doublet (depending on meta-coupling) rather than the complex multiplet seen in the API.
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Regulatory & Toxicological Context
ICH Q3A/B Classification
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Classification: Identified Impurity.
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Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).
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Qualification Threshold: > 0.15% (or 1.0 mg/day, whichever is lower).
Structure-Activity Relationship (SAR)
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Potency: The fluorine atom in Olaparib is strategic; it influences metabolic stability (blocking oxidation at that position) and binding affinity to the PARP enzyme pocket.
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Risk: While likely retaining PARP inhibitory activity, the Des-fluoro analog may have different pharmacokinetic properties (metabolic clearance rates) or off-target effects. Therefore, it must be strictly controlled to maintain the defined safety and efficacy profile of the drug product.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131884817: Olaparib Impurity 1 (Des-fluoro). Retrieved from [Link][5]
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Veeprho Laboratories. Olaparib Impurity 1 Reference Standard (CAS 763113-06-0).[5] Retrieved from [Link]
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European Medicines Agency (EMA). Assessment Report: Lynparza (Olaparib). Procedure No. EMEA/H/C/003726. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Olaparib Impurity 1, CasNo.763113-06-0 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | C24H24N4O3 | CID 131884817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tlcstandards.com [tlcstandards.com]
- 7. anaxlab.com [anaxlab.com]
